molecular formula C17H24BrN3O2 B5320096 N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

カタログ番号 B5320096
分子量: 382.3 g/mol
InChIキー: OYAVXHLPSXGTJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a piperidine-based compound that has been shown to exhibit potent analgesic and anti-inflammatory effects. In

科学的研究の応用

N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied extensively for its potential therapeutic applications in the treatment of pain and inflammation. This compound has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

作用機序

The exact mechanism of action of N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects through the modulation of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. This compound has also been shown to exhibit low toxicity and good tolerability in animal studies. This compound has been shown to reduce pain and inflammation without producing significant side effects such as sedation or motor impairment.

実験室実験の利点と制限

N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for lab experiments. This compound is easy to synthesize and has good solubility in organic solvents. This compound has also been shown to exhibit low toxicity and good tolerability in animal studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to fully understand the properties and potential applications of this compound.

将来の方向性

There are several future directions for the study of N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One potential direction is the development of this compound-based drugs for the treatment of pain and inflammation. This compound has shown promising results in animal models of pain and inflammation, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is the study of this compound's effects on other physiological systems. This compound has been shown to modulate the endocannabinoid system, but it is possible that it may have effects on other systems as well. Further studies are needed to explore the full range of this compound's effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties and potential therapeutic applications.

合成法

N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting from 3-bromobenzonitrile and diethyl malonate. The first step involves the reaction of 3-bromobenzonitrile with magnesium in the presence of dry ether to form a Grignard reagent. The Grignard reagent is then treated with diethyl malonate to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding amide through the reaction with thionyl chloride and piperidine.

特性

IUPAC Name

4-N-(3-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAVXHLPSXGTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。